7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOECLEPKMMURHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Pyrrole NH Group
Prior to halogenation, the NH group of the pyrrolo[3,2-c]pyridine core is protected to avoid competing reactions. Tosylation is a widely employed method:
Procedure :
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The starting material, 1H-pyrrolo[3,2-c]pyridine, is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide.
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The reaction is conducted in dichloromethane at 0–25°C for 1–12 hours, yielding 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-c]pyridine.
Rationale :
Bromination at the 7-Position
Bromination is achieved using electrophilic brominating agents under controlled conditions:
Method A (Molecular Bromine) :
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Reagents : Bromine (Br₂) in chloroform.
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Conditions : 0°C to room temperature, 10–60 minutes.
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Outcome : Direct electrophilic substitution at the 7-position, yielding 7-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-c]pyridine.
Method B (N-Bromosuccinimide) :
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Reagents : N-Bromosuccinimide (NBS) with triethylamine in dichloromethane or tetrahydrofuran (THF).
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Conditions : Room temperature, 1–16 hours.
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Advantages : Improved regioselectivity and reduced side reactions compared to Br₂.
Comparison :
| Parameter | Method A (Br₂) | Method B (NBS) |
|---|---|---|
| Yield | 60–75% | 70–85% |
| Side Products | Di-brominated species | Minimal |
| Scalability | Moderate | High |
Iodination at the 3-Position
Iodination follows bromination and requires careful selection of iodinating agents to avoid over-iodination:
Method C (Iodine Monochloride) :
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Reagents : Iodine monochloride (ICl) in acetic acid.
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Conditions : 50–60°C, 2–4 hours.
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Outcome : Selective iodination at the 3-position, yielding 7-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-c]pyridine.
Method D (Copper(I)-Catalyzed Iodination) :
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Reagents : Copper(I) iodide, iodine, and a diamine ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF).
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Conditions : 80–100°C, 6–12 hours.
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Advantages : Higher functional group tolerance and compatibility with sensitive intermediates.
Optimization Insight :
Deprotection of the Tosyl Group
Final deprotection restores the NH functionality:
Procedure :
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The protected intermediate is treated with magnesium methoxide in methanol or tetra-n-butylammonium fluoride (TBAF) in THF.
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Conditions : Reflux for 2–4 hours.
Critical Analysis of Methodological Challenges
Regioselectivity Control
The electron-rich nature of the pyrrolo[3,2-c]pyridine ring necessitates directing groups or catalysts to achieve desired halogenation patterns. Computational studies (e.g., density functional theory) predict that iodination preferentially occurs at the 3-position due to lower activation energy compared to other sites.
Purification Strategies
Halogenated intermediates are prone to dehalogenation under acidic or basic conditions. Recommended practices include:
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Low-Temperature Recrystallization : Using DMF/water mixtures at −20°C to preserve halogen integrity.
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Neutral Alumina Chromatography : Avoids acid-catalyzed degradation during purification.
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective reagents and streamlined processes:
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iodine or Iodinating Agents: Used for introducing the iodine atom.
Palladium Catalysts: Employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridine derivatives with different functional groups attached to the core structure .
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Formula : CHBrI N
Molecular Weight : 292.95 g/mol
The synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves bromination and iodination reactions starting from 1H-pyrrolo[3,2-c]pyridine. Common reagents include N-bromosuccinimide (NBS) for bromination and iodine for iodination. The resulting compound serves as a versatile building block for further chemical modifications and applications in drug development.
Chemistry
- Building Block for Complex Molecules : This compound is used as a scaffold in the synthesis of more complex heterocyclic compounds, facilitating the development of novel materials and chemical processes .
- Reactivity : The compound undergoes various chemical reactions, including substitution and coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings .
Biology
- Inhibition of Enzymes : Research indicates that derivatives of this compound may inhibit specific enzymes or receptors. For instance, it has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
- Antiviral and Antitumor Properties : Studies have shown that pyrrolopyridine derivatives exhibit antiviral activities and moderate cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .
Medicine
- Potential Cancer Therapeutics : The compound has been explored for its interactions with molecular targets involved in cancer pathways. Its derivatives have shown promise as inhibitors of kinases associated with tumor growth .
- Pharmacological Studies : In vivo studies have demonstrated the efficacy of compounds derived from this scaffold in tumor xenograft models, indicating their potential as effective anticancer agents .
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting tumor growth and proliferation.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and isomerism. Below is a comparative analysis of key analogs:
Reactivity in Cross-Coupling Reactions
- Halogen Reactivity: The iodine substituent at position 3 in the target compound facilitates faster oxidative addition in palladium-catalyzed reactions (e.g., Sonogashira, Suzuki) compared to bromine. For example, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with pyridylacetylene to yield 75% product , whereas bromine-only analogs require harsher conditions.
- Positional Effects : Bromine at position 7 (vs. 5 or 6 in other analogs) may sterically hinder reactions at adjacent positions, directing functionalization to the 3-iodo site .
Physicochemical Properties
- Molecular Weight and LogP : The iodine and bromine substituents increase molecular weight (322.93 vs. 197.03 for 4-Bromo analog) and hydrophobicity (higher LogP), impacting membrane permeability .
- Coordination Chemistry : Furo[3,2-c]pyridines coordinate with metals via pyridine nitrogen . The 3-iodo group in the target compound may allow unique metal-binding modes compared to bromine or methoxy analogs.
Key Research Findings
Synthetic Utility : The 3-iodo substituent in this compound offers superior reactivity in cross-coupling reactions compared to bromine-only analogs, enabling efficient diversification .
Isomer-Dependent Activity : Pyrrolo[3,2-c]pyridine isomers demonstrate distinct bioactivity compared to [2,3-b] or [3,2-b] isomers, emphasizing the scaffold’s versatility .
Biological Activity
7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique substitution pattern, characterized by the presence of both bromine and iodine atoms, imparts distinct chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHBrI N
- IUPAC Name : this compound
This compound is synthesized through bromination and iodination reactions starting from 1H-pyrrolo[3,2-c]pyridine, typically using reagents like N-bromosuccinimide (NBS) for bromination and iodine for iodination .
Anticancer Properties
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer activities. For instance, compounds based on the pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis . In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. In one study, a related pyrrolopyridine compound displayed an IC50 value of 0.025 μM against MPS1, indicating potent inhibitory activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to stabilize inactive conformations of target proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of kinase inhibition where conformational changes are critical for enzymatic function .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | Structure | Moderate kinase inhibition |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | Structure | Low cytotoxicity in cancer cell lines |
| 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Structure | Effective against specific tumor types |
Case Studies
Several studies have highlighted the efficacy of pyrrolopyridine derivatives in preclinical models:
- Study on FGFR Inhibition : A series of pyrrolopyridine derivatives were synthesized and tested for FGFR inhibition. Among them, this compound showed significant potency in inhibiting tumor growth in xenograft models .
- MPS1 Inhibition Study : A study demonstrated that a compound derived from the pyrrolo[3,2-c]pyridine scaffold exhibited a favorable pharmacokinetic profile and inhibited MPS1 effectively in human tumor cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine?
- Methodology : The compound is typically synthesized via halogenation of the pyrrolo[3,2-c]pyridine core. A common approach involves sequential bromination and iodination under electrophilic substitution conditions. For example, similar compounds (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) are synthesized using Pd-catalyzed cross-coupling reactions, as demonstrated in the preparation of 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine via Sonogashira coupling .
- Key Considerations : Reaction temperature, solvent polarity, and protecting groups (e.g., SEM or Boc) influence regioselectivity and yield.
Q. How is the purity of this compound validated after synthesis?
- Methodology : Purification is achieved via silica gel flash column chromatography using gradients of heptane/ethyl acetate (e.g., 8:2 ratio) . Final purity (>95%) is confirmed by HPLC, with structural validation via NMR (e.g., aromatic protons at δ 8.39–8.01 ppm) and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing halogenated pyrrolopyridines?
- Methodology :
- NMR: Identifies aromatic protons and NH signals (e.g., δ 12.40 ppm for NH in DMSO-d) .
- NMR: Assigns carbon environments, distinguishing C-Br (δ ~90–100 ppm) and C-I (δ ~60–70 ppm).
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] for CHBrIN).
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to functionalize this compound for SAR studies?
- Methodology :
- Suzuki Coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd(PPh) in dichloromethane or toluene (e.g., 4-phenylfuro[3,2-c]pyridine synthesis, 20–59% yield) .
- Sonogashira Coupling : Attach alkynes using CuI and Pd catalysts (e.g., phenylethynyl derivatives, 51% yield) .
- Regioselectivity : Iodine is more reactive than bromine in Pd-mediated couplings due to lower bond dissociation energy .
Q. How to address conflicting reactivity data between bromo and iodo substituents in derivatization?
- Case Study : In 4-chlorofuro[3,2-c]pyridine, Suzuki coupling with phenylboronic acid yielded 20.2% product vs. 59% for analogous benzofuropyridines .
- Resolution : Optimize catalyst loading (e.g., 5–10 mol% Pd), ligand selection (e.g., XPhos for hindered substrates), and solvent polarity (e.g., DMF for polar intermediates) .
Q. What strategies mitigate instability of halogenated pyrrolopyridines under acidic/basic conditions?
- Methodology :
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxy)methyl) to shield NH during functionalization .
- pH Control : Avoid prolonged exposure to strong acids/bases; use buffered conditions (pH 6–8) for hydrolysis of cyano groups to carboxamides .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology :
- Docking Studies : Map derivatives to CNS receptors (e.g., dopamine D) using software like AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (Br/I) with logP and IC values for antimicrobial/antipsychotic activity .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly for similar halogenated pyrrolopyridines?
- Example : 4-Phenylfuro[3,2-c]pyridine synthesis yielded 20.2% vs. 59% for benzofuropyridine analogs .
- Root Cause : Steric hindrance from the fused furan ring reduces Pd catalyst accessibility.
- Solution : Use bulkier ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction efficiency .
Functional Group Compatibility Table
| Reaction Type | Compatible Groups | Incompatible Conditions | Key References |
|---|---|---|---|
| Suzuki Coupling | Iodo, Bromo, Triflates | Strong acids (e.g., HSO) | |
| Sonogashira Coupling | Iodo, Terminal Alkynes | Protic solvents (e.g., HO) | |
| Hydrolysis | Cyano, Ester | High-temperature bases (e.g., NaOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
